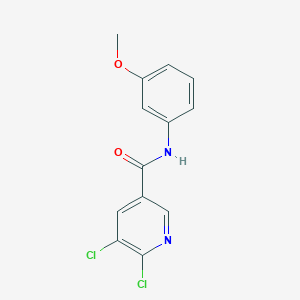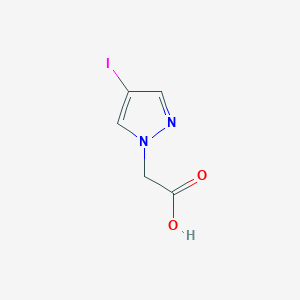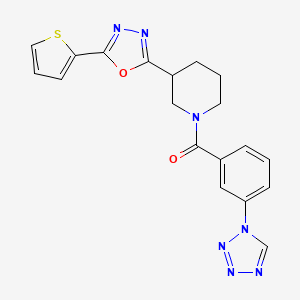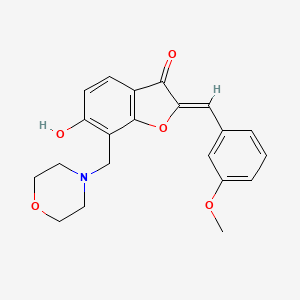
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPP is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide modulates the activity of nAChRs by binding to the receptor and stabilizing its open state, leading to the influx of calcium ions and the release of neurotransmitters (Hurst et al., 2005). 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide also inhibits the growth of cancer cells by targeting the mitotic spindle checkpoint, leading to cell cycle arrest and apoptosis (Yang et al., 2016).
Biochemical and Physiological Effects
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been shown to enhance cognitive function and memory retention in animal models (Hurst et al., 2005). In cancer cells, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation (Yang et al., 2016). 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (Kumar et al., 2019).
实验室实验的优点和局限性
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for nAChRs and its ability to inhibit the growth of cancer cells. However, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide research, including the development of novel nAChR modulators and anticancer agents, the optimization of 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide's pharmacokinetic properties, and the investigation of its potential applications in other fields, such as inflammation and pain. Additionally, further studies are needed to understand the molecular mechanisms underlying 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide's effects on nAChRs and cancer cells.
Conclusion
In conclusion, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide is a pyridine derivative that has gained significant interest in scientific research due to its potential applications in various fields. 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide can be synthesized using different methods, and its mechanism of action has been studied extensively. 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for nAChRs and its ability to inhibit the growth of cancer cells. However, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties. There are several future directions for 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide research, including the development of novel nAChR modulators and anticancer agents, the optimization of 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide's pharmacokinetic properties, and the investigation of its potential applications in other fields.
合成方法
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide can be synthesized using different methods, including the reaction of 5,6-dichloropyridine-3-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Xu et al., 2011). Another method involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 3-methoxyaniline in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand, such as triphenylphosphine (PPh3) (Zhang et al., 2012).
科学研究应用
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs) and enhance cognitive function (Hurst et al., 2005). In cancer research, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the mitotic spindle checkpoint (Yang et al., 2016). In drug discovery, 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been used as a lead compound to develop novel nAChR modulators and anticancer agents (Kumar et al., 2019).
属性
IUPAC Name |
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-10-4-2-3-9(6-10)17-13(18)8-5-11(14)12(15)16-7-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRQGQMVVZLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-4-{[3-(3-fluorophenyl)isothiazol-5-yl]carbonyl}piperazine](/img/structure/B2649309.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649310.png)




![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2649317.png)
![N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2649318.png)
![N-[2-(benzylsulfamoyl)ethyl]benzamide](/img/structure/B2649321.png)
![{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B2649324.png)

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2649328.png)
![4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide](/img/structure/B2649329.png)
